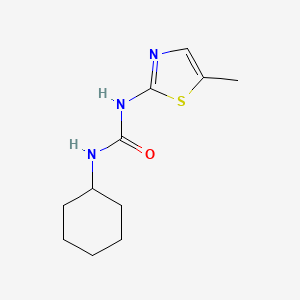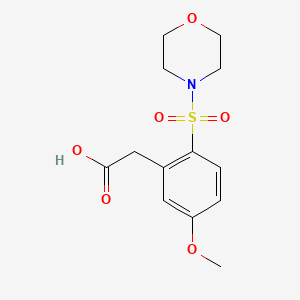
5-Chloro-2-methoxy-3-morpholin-4-ylsulfonylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methoxy-3-morpholin-4-ylsulfonylbenzoic acid, commonly known as CMMSB, is a chemical compound used in scientific research. It is a sulfonamide-based compound that has been found to have potential application in various fields such as cancer research, drug development, and molecular biology.
作用機序
The mechanism of action of CMMSB is not fully understood. However, it is known to inhibit the activity of certain enzymes involved in cellular processes such as protein degradation and cancer cell proliferation. CMMSB has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and physiological effects:
CMMSB has been found to have biochemical and physiological effects on cells. It has been found to inhibit the activity of certain enzymes involved in protein degradation, leading to the accumulation of proteins in cells. This can have both positive and negative effects on cellular function, depending on the specific protein involved.
実験室実験の利点と制限
One advantage of using CMMSB in lab experiments is its ability to inhibit the activity of specific enzymes. This allows researchers to study the effects of protein accumulation on cellular function. However, one limitation of using CMMSB is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on CMMSB. One direction is the development of new drugs based on the CMMSB scaffold. Another direction is the study of the effects of CMMSB on specific proteins and cellular processes. Additionally, the development of new synthesis methods for CMMSB could improve its yield and make it more accessible for research purposes.
合成法
The synthesis of CMMSB involves a series of chemical reactions starting from 5-chloro-2-methoxybenzoic acid. The first step involves the conversion of the carboxylic acid group to a sulfonyl chloride group using thionyl chloride. The resulting compound is then reacted with morpholine to form the morpholinylsulfonyl chloride intermediate. Finally, the intermediate is reacted with 5-chloro-2-methoxybenzyl alcohol to yield CMMSB. The overall yield of the synthesis is around 50%.
科学的研究の応用
CMMSB has been found to have potential application in various fields of scientific research. In cancer research, CMMSB has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. CMMSB has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential candidate for the development of anti-cancer drugs.
In drug development, CMMSB has been found to have potential as a scaffold for the design of new drugs. Its sulfonamide group has been found to be a pharmacophore, a part of the molecule that is responsible for its biological activity. This makes CMMSB a useful starting point for the development of new drugs that target specific enzymes or receptors.
In molecular biology, CMMSB has been used as a tool to study the function of certain proteins. It has been found to inhibit the activity of certain enzymes involved in protein degradation, allowing researchers to study the effects of protein accumulation on cellular function.
特性
IUPAC Name |
5-chloro-2-methoxy-3-morpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO6S/c1-19-11-9(12(15)16)6-8(13)7-10(11)21(17,18)14-2-4-20-5-3-14/h6-7H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWZXXDHGLUYPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1S(=O)(=O)N2CCOCC2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-3-morpholin-4-ylsulfonylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-6-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7468866.png)
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-bromobenzoate](/img/structure/B7468870.png)


![5-Isoxazolecarboxamide, 3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B7468902.png)

![N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylpyridine-2-carboxamide](/img/structure/B7468911.png)

![1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-](/img/structure/B7468938.png)
![4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)

![2-[(2-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468961.png)